5-Oxo-1-(1-oxoallyl)-L-proline
CAS No.: 80687-78-1
Cat. No.: VC16959208
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80687-78-1 |
|---|---|
| Molecular Formula | C8H9NO4 |
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | (2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1 |
| Standard InChI Key | FOBLXEJBFVVAKZ-YFKPBYRVSA-N |
| Isomeric SMILES | C=CC(=O)N1[C@@H](CCC1=O)C(=O)O |
| Canonical SMILES | C=CC(=O)N1C(CCC1=O)C(=O)O |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.161 g/mol |
| CAS Number | 80687-78-1 |
| Exact Mass | 183.053 Da |
| Polar Surface Area | 74.68 Ų |
| IUPAC Name | (2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid |
The compound’s structure integrates a pyrrolidone ring (from pyroglutamic acid) and a reactive α,β-unsaturated acryloyl moiety, enabling participation in Michael addition reactions and polymerization processes . Its stereochemistry at the C2 position (S-configuration) is critical for interactions with biological systems, particularly enzymes involved in amino acid metabolism .
Synthesis and Manufacturing
The synthesis of 5-oxo-1-(1-oxoallyl)-L-proline is achieved via solid-phase peptide synthesis (SPPS), leveraging tert-butoxycarbonyl (Boc) protection strategies to minimize side reactions and improve yield . A patented method for synthesizing related peptides, such as (5-oxo-D-proline)-leuprorelin acetate, provides insights into scalable production :
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Resin Preparation: A chloromethylated polystyrene resin (substitution: 0.4–0.7 mmol/g) is washed with dichloromethane (CH₂Cl₂) and functionalized with Boc-protected proline.
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Sequential Peptide Coupling: Dipeptide to nonapeptide assembly proceeds via iterative deprotection (using trifluoroacetic acid) and coupling steps. Activators like N,N'-dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) facilitate amino acid linkages.
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Acryloylation: The free amine of pyroglutamic acid reacts with acryloyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) to introduce the 1-oxoallyl group.
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Cleavage and Purification: The peptide-resin is treated with ethylamine to release the crude product, followed by high-performance liquid chromatography (HPLC) purification and lyophilization .
This Boc-based approach achieves a crude product yield exceeding 60%, outperforming traditional Fmoc methods in cost and efficiency . Critical parameters include temperature control (0–25°C) and the use of dithiothreitol (DTT) to prevent oxidation of sensitive residues .
Biochemical Role and Enzymatic Interactions
5-Oxo-1-(1-oxoallyl)-L-proline intersects with metabolic pathways involving 5-oxo-L-prolinase, an ATP-dependent enzyme that hydrolyzes 5-oxoproline to glutamate . While the native substrate (5-oxo-L-proline) exhibits a Kₘ of 0.05 mM for the enzyme, the acryloyl-modified derivative may act as a competitive inhibitor or alternative substrate due to structural mimicry . Key enzymatic characteristics include:
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Cofactor Requirements: 5-Oxo-L-prolinase requires K⁺ (or NH₄⁺) and Mg²⁺ for activity, with ATP (Kₘ = 0.17 mM) as the primary nucleotide triphosphate .
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Inhibition Profile: Sulfhydryl-directed agents (e.g., p-hydroxymercuribenzoate) and alkylating reagents (e.g., N-ethylmaleimide) inhibit the enzyme, suggesting a role for cysteine residues in catalysis .
Table 2: Kinetic Parameters of 5-Oxo-L-Prolinase
| Substrate | Kₘ (mM) | pH Optima | Inhibitors |
|---|---|---|---|
| 5-Oxo-L-proline | 0.05 | 7.0, 9.7 | p-Hydroxymercuribenzoate |
| ATP | 0.17 | 7.0 | N-Ethylmaleimide |
The acryloyl group in 5-oxo-1-(1-oxoallyl)-L-proline may confer unique reactivity, enabling covalent modification of enzyme active sites via Michael addition. This property is exploitable in designing enzyme-activated prodrugs or activity-based probes.
Physical and Chemical Properties
Despite its biochemical significance, limited thermodynamic data exist for 5-oxo-1-(1-oxoallyl)-L-proline. Analogous compounds, such as DL-5-oxoproline, exhibit an enthalpy of sublimation (ΔsubH) of 133 ± 1 kJ/mol at 405 K . The acryloyl group likely reduces crystallinity compared to unmodified 5-oxoproline, increasing solubility in polar aprotic solvents (e.g., dimethylformamide). Key stability considerations include:
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pH Sensitivity: The compound is stable in neutral to mildly acidic conditions but may undergo ring-opening hydrolysis at pH > 10.
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Thermal Degradation: Decomposition above 150°C is anticipated, consistent with pyroglutamate derivatives .
Applications and Pharmaceutical Derivatives
5-Oxo-1-(1-oxoallyl)-L-proline serves as a versatile intermediate in peptide therapeutics. A notable application is its incorporation into leuprorelin acetate, a gonadotropin-releasing hormone (GnRH) agonist used in treating prostate cancer and endometriosis . The acryloyl moiety enhances peptide stability by resisting proteolytic cleavage, thereby prolonging half-life in vivo.
Table 3: Therapeutic Applications of Modified Proline Derivatives
| Compound | Application | Mechanism of Action |
|---|---|---|
| Leuprorelin acetate | Prostate cancer | GnRH receptor agonism |
| 5-Oxo-1-(1-oxoallyl)-L-proline | Peptide drug intermediate | Enhanced metabolic stability |
Future directions include exploring its use in stapled peptides and polymer-based drug delivery systems, leveraging the acryloyl group for cross-linking or functionalization.
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